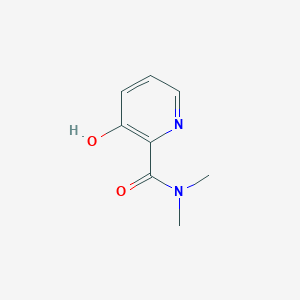

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

描述

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 3-Hydroxy-N,N-dimethylpicolinamide is the C-C chemoattractant cytokine (chemokine) receptor 6 (CCR6) . CCR6 is a G protein-coupled receptor that plays a crucial role in the migration and positioning of immune cells, particularly T cells .

Mode of Action

3-Hydroxy-N,N-dimethylpicolinamide acts as a CCR6 antagonist . It blocks the interaction between CCR6 and its ligand, C-C motif ligand (CCL) 20 . This inhibition is insurmountable by CCL20, indicating a strong and persistent binding of the compound to CCR6 .

Biochemical Pathways

By blocking CCR6, 3-Hydroxy-N,N-dimethylpicolinamide disrupts the chemotaxis of human T cells mediated by CCR6 . This disruption affects the migration of T cells from the blood to tissues, which is a key process in the immune response .

Pharmacokinetics

The compound’s oral administration in animal models suggests it has bioavailability suitable for systemic effects .

Result of Action

The blockade of CCR6 by 3-Hydroxy-N,N-dimethylpicolinamide leads to an increase in the frequency of CCR6+ peripheral blood T cells . This suggests that the compound inhibits the homeostatic migration of T cells from blood to tissues . In addition, it ameliorates interleukin-23-induced skin inflammation, demonstrating its potential therapeutic effects .

属性

IUPAC Name |

3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPSJINBUZCDRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148108 | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-23-9 | |

| Record name | 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does 3-Hydroxy-N,N-dimethylpicolinamide (PF-07054894) interact with CCR6 and what are the downstream effects?

A1: PF-07054894 selectively binds to CCR6, a chemokine receptor involved in T cell migration. [] This binding inhibits the binding of CCR6's natural ligand, CCL20, thereby blocking the signaling cascade that usually leads to chemotaxis of CCR6+ T cells towards CCL20 gradients. [] This blockade effectively inhibits the migration of these immune cells to sites of inflammation. [] In vivo studies demonstrate that this mechanism translates to a reduction in interleukin-23-induced skin inflammation, highlighting PF-07054894's potential as a therapeutic agent for inflammatory diseases. []

Q2: What is known about the Structure-Activity Relationship (SAR) of 3-Hydroxy-N,N-dimethylpicolinamide (PF-07054894)?

A2: While the provided research [] focuses on PF-07054894 specifically, it highlights the importance of binding kinetics for its potency and selectivity. Analogs with faster dissociation rates exhibit surmountable inhibition of CCL20/CCR6 chemotaxis, unlike PF-07054894 which demonstrates insurmountable inhibition. [] This suggests that modifications impacting the compound's binding kinetics could significantly alter its activity and selectivity profile. Further research exploring modifications to the PF-07054894 structure and their impact on CCR6 binding affinity, selectivity, and downstream effects would be valuable for optimizing its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)

![1-[2-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B90696.png)

![DISODIUM 1-AMINO-9,10-DIHYDRO-9,10-DIOXO-4-[[4-[[2-(SULFONATOOXY)ETHYL]SULFONYL]PHENYL]AMINO]ANTHRACENE-2-SULFONATE](/img/structure/B90716.png)